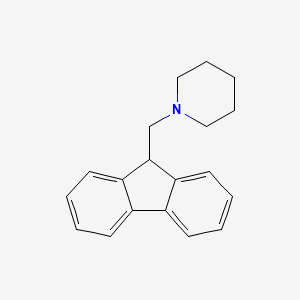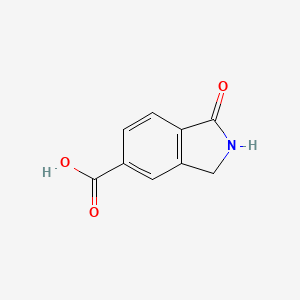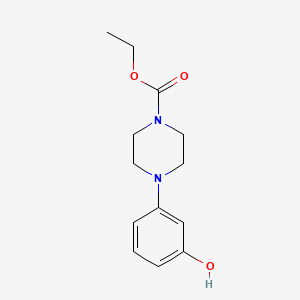
N-Benzyl-2,4,6-trimethylaniline
Vue d'ensemble
Description
N-Benzyl-2,4,6-trimethylaniline, also known as BMA, is a chemical compound that has shown potential for various applications in scientific research and industry. It is an aromatic amine that is of commercial interest as a precursor to dyes .
Synthesis Analysis
The synthesis of N-Benzyl-2,4,6-trimethylaniline involves the benzylation and benzoylation of certain ring substituted anilines to produce benzyl and benzoyl derivatives . The methods employed yield the desired secondary anilines together with corresponding amides .Molecular Structure Analysis
The molecular formula of N-Benzyl-2,4,6-trimethylaniline is C16H19N . It has a molecular weight of 225.33 g/mol .Chemical Reactions Analysis
The kinetics of oxidation of 2,4,6-trimethylaniline hydrochloride with ammonia peroxydisulfate in an aqueous solution was studied by the potentiometric method . It was shown that the reaction proceeds as the second order process .Physical And Chemical Properties Analysis
N-Benzyl-2,4,6-trimethylaniline has a molecular weight of 225.33 g/mol . The boiling point is predicted to be 349.3±11.0 °C .Applications De Recherche Scientifique
Synthesis of Benzyl Ethers
N-Benzyl-2,4,6-trimethylaniline has been utilized as a precursor in the synthesis of benzyl ethers. For instance, a novel acid-catalyzed O-benzylating reagent, derived from the formal trimerization of benzyl imidate, demonstrates the compound's role in facilitating the production of benzyl ethers from functionalized alcohols with high yields, showcasing its importance in organic synthesis processes (Yamada, Fujita, & Kunishima, 2012).
Pharmaceutical Intermediate Production
The compound serves as a key intermediate in the manufacture of pharmaceuticals, particularly as a precursor to HIV protease inhibitors. Research has explored the conversion of traditional batch processes to continuous flow systems for producing key intermediates, highlighting the importance of N-Benzyl-2,4,6-trimethylaniline derivatives in the pharmaceutical industry (Pollet et al., 2009).
Material Science and Polymerization
This compound is instrumental in the ring-opening polymerization reactions of lactones and lactides, indicating its utility in creating biodegradable polymers with applications ranging from medical devices to eco-friendly packaging materials (Akpan, Omondi, & Ojwach, 2018).
Catalysis and Chemical Transformations
N-Benzyl-2,4,6-trimethylaniline derivatives have been used as catalysts in various chemical transformations, including the synthesis of heterocyclic compounds and organic materials. This application underscores the compound's role in facilitating complex chemical reactions through its structural and electronic properties (Sandaroos & Damavandi, 2013).
Sensing and Detection Applications
Research also explores the use of N-Benzyl-2,4,6-trimethylaniline derivatives in the development of sensors for detecting ions like cyanide and fluoride. This application is crucial for environmental monitoring and safety, as these compounds can selectively complex with harmful ions, facilitating their detection (Bhat & Jha, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
N-benzyl-2,4,6-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-12-9-13(2)16(14(3)10-12)17-11-15-7-5-4-6-8-15/h4-10,17H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUDYTLZQVUDLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537415 | |
| Record name | N-Benzyl-2,4,6-trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2,4,6-trimethylaniline | |
CAS RN |
60882-91-9 | |
| Record name | N-Benzyl-2,4,6-trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)-](/img/structure/B1314313.png)

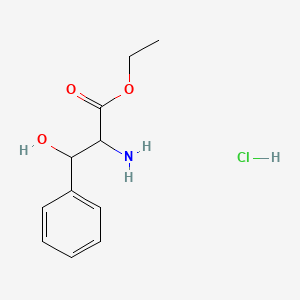

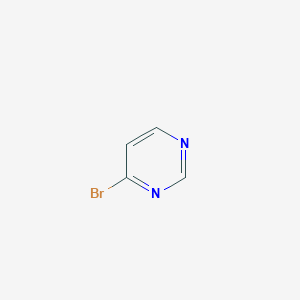

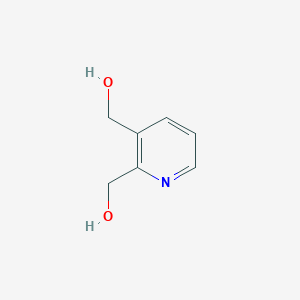
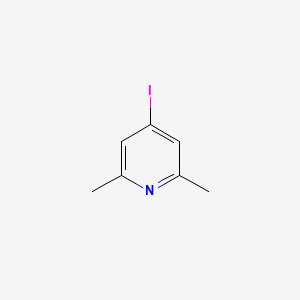
![dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate](/img/structure/B1314329.png)
